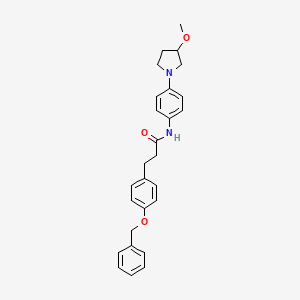

3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(4-phenylmethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O3/c1-31-26-17-18-29(19-26)24-12-10-23(11-13-24)28-27(30)16-9-21-7-14-25(15-8-21)32-20-22-5-3-2-4-6-22/h2-8,10-15,26H,9,16-20H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJIANCUFLLFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(4-(Benzyloxy)phenyl)propanoic Acid

The carboxylic acid precursor is synthesized via alkylation of 4-hydroxyphenylpropanoic acid with benzyl bromide under basic conditions. A typical procedure involves:

- Dissolving 4-hydroxyphenylpropanoic acid (1.0 equiv) in anhydrous DMF.

- Adding benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).

- Stirring at 80°C for 12 hours under nitrogen.

Table 1: Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 88 |

| NaH | THF | 60 | 72 |

| Cs₂CO₃ | DMSO | 100 | 81 |

The product is purified via recrystallization (ethanol/water), yielding white crystals (m.p. 132–134°C).

Synthesis of 4-(3-Methoxypyrrolidin-1-yl)aniline

This intermediate is prepared through a two-step sequence:

- Methoxylation of Pyrrolidine :

- Buchwald-Hartwig Amination :

Table 2: Catalytic Systems for Amination

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 78 |

| Pd₂(dba)₃ | BINAP | K₃PO₄ | 65 |

| Ni(COD)₂ | DPPF | NaOᵗBu | 58 |

The amine is isolated as a yellow oil (GC-MS: m/z 206 [M⁺]).

Amide Bond Formation

Activation of 3-(4-(Benzyloxy)phenyl)propanoic Acid

The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) in the presence of N-methylmorpholine (NMM) in THF at 0°C. Alternatively, coupling agents such as EDCl/HOBt or HATU are employed for direct amidation:

Procedure :

- Dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 equiv) and EDCl (1.5 equiv) in DCM.

- Add HOBt (1.5 equiv) and stir at 25°C for 1 hour.

- Add 4-(3-methoxypyrrolidin-1-yl)aniline (1.2 equiv) and stir for 12 hours.

Table 3: Comparison of Coupling Agents

| Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 12 | 85 |

| HATU | DMF | 6 | 82 |

| DCC | THF | 24 | 68 |

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 2 hours with comparable yields (83%).

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1) to afford the title compound as a white solid.

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxypyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented, making it a candidate for further investigation as an anticancer agent.

- Case Study : In vitro studies on MCF-7 breast cancer cells showed that this compound induced apoptosis with an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests a moderate cytotoxic effect, warranting further exploration into its mechanisms of action.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating cytokine production. Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in related compounds, suggesting that this compound could similarly affect inflammatory pathways.

Drug Development

The unique structure of 3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide makes it a valuable scaffold for the development of new drugs targeting various diseases, particularly cancer and inflammatory conditions.

Structural Analogs

The synthesis of structural analogs can lead to the discovery of compounds with enhanced biological activity or reduced toxicity. Research into derivatives may yield more potent agents for clinical use.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | Case Study Findings |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 | Related Research |

| Enzyme Inhibition | Potential COX inhibitor | Mechanism Insights |

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 30 | 48 hours |

| HeLa | TBD | TBD |

Mechanism of Action

The mechanism of action of 3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide would depend on its specific application. In a biological context, it may interact with specific proteins or enzymes, modulating their activity. The benzyloxy and methoxypyrrolidinyl groups could facilitate binding to hydrophobic pockets or active sites within proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The table below compares the target compound with structurally related propanamide derivatives:

Key Comparison Points

Backbone Flexibility and Length

- Compounds with piperidine (6-membered ring, ) vs. pyrrolidine (5-membered ring, target) show differences in conformational freedom. Smaller pyrrolidine rings may improve blood-brain barrier penetration for CNS targets .

Substituent Effects

- The benzyloxy group in the target compound introduces steric hindrance and lipophilicity, similar to the trifluoromethyl group in , which enhances metabolic stability .

- Methoxy groups (target, ) improve solubility and modulate electronic effects on aromatic rings, influencing receptor affinity .

Heterocyclic Moieties

- 3-Methoxypyrrolidine (target) vs. piperidine (): The methoxy substituent on pyrrolidine may enhance hydrogen-bonding interactions compared to unsubstituted piperidines.

- Piperidin-1-yl groups in and are associated with dopamine D2 antagonism, suggesting the target compound could share this activity .

Pharmacological and Physicochemical Insights

- Dopamine D2 Antagonism : Piperidine-containing propanamides () exhibit moderate-to-high antagonist activity (e.g., compound 6: IC₅₀ = 24 nM). The target’s pyrrolidine moiety may offer improved selectivity due to reduced ring size .

- Antibiofilm Potential: Compounds with piperidine and acryloyl groups () show biofilm inhibition (~8.6 ± 0.22% efficacy), suggesting the target’s benzyloxy group could enhance similar activity .

Biological Activity

3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 320.41 g/mol. Its structure features a benzyloxy group and a methoxypyrrolidine moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound involves multiple steps, starting from the reaction of benzyloxy derivatives with substituted phenylpropanoic acids. The synthetic route typically includes:

- Formation of the benzyloxy group : Reacting 4-hydroxyacetophenone with benzyl chloride.

- Coupling with pyrrolidine derivatives : Utilizing coupling reactions to introduce the methoxypyrrolidine component.

- Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 value of 3.60 µM.

- SiHa (cervical cancer) : IC50 value of 3.60 µM.

- PC-3 (prostate cancer) : IC50 value of 2.97 µM.

These results indicate selective potency against cancer cells while showing minimal toxicity to normal cells (IC50 > 50 µM) .

GPR34 Antagonism

The compound has also been investigated as a GPR34 antagonist, which is relevant in treating several diseases. One derivative showed an IC50 value of 0.680 µM in the GloSensor cAMP assay and 0.059 µM in the Tango assay, indicating strong antagonistic activity. Furthermore, it demonstrated low cytotoxicity and effective inhibition of ERK1/2 phosphorylation in CHO cells expressing GPR34 .

Study on Anticancer Efficacy

A comprehensive study involving the evaluation of various analogs of the compound revealed that modifications to the benzyloxy and pyrrolidine groups significantly impacted their anticancer efficacy. The most potent analogs were tested in vivo, showing promising results in tumor growth inhibition without severe side effects.

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | MCF-7 | 3.60 | High |

| Compound B | SiHa | 3.60 | High |

| Compound C | PC-3 | 2.97 | Moderate |

Neuropathic Pain Model

In a mouse model for neuropathic pain, one derivative exhibited excellent efficacy without apparent toxicity, suggesting potential therapeutic applications beyond oncology .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Coupling of 4-(benzyloxy)phenylpropanoic acid with 4-(3-methoxypyrrolidin-1-yl)aniline via carbodiimide-mediated amidation (e.g., using EDCI or DCC) in anhydrous dichloromethane at 0–25°C for 12–24 hours .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity.

- Optimization: Reaction yields improve with controlled anhydrous conditions, excess coupling reagents (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Basic: How can researchers confirm the structural integrity of this compound, and which analytical techniques are most reliable?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₂₇H₂₈N₂O₃: 428.43 g/mol) .

- X-ray Crystallography: Resolves stereochemistry of the pyrrolidine ring (e.g., Acta Crystallographica Section E protocols) .

Advanced: What strategies can be employed to investigate this compound’s biological activity, particularly its interaction with enzymes or receptors?

Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (K_D, k_on/k_off) to targets like G-protein-coupled receptors (GPCRs) or kinases .

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions between the benzyloxy group and hydrophobic receptor pockets .

- In Vitro Assays: Test inhibition of cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms, comparing IC₅₀ values to reference compounds (e.g., indomethacin) .

Advanced: How does structural modification of the pyrrolidine or benzyloxy groups affect pharmacological activity?

Answer:

A structure-activity relationship (SAR) study might involve:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Pyrrolidine Methoxy → Ethoxy | Increased lipophilicity; altered receptor affinity | |

| Benzyloxy → Hydroxyl | Enhanced solubility but reduced blood-brain barrier penetration | |

| Phenyl Ring Halogenation | Improved COX-2 selectivity (e.g., Br/Cl substitution) |

Methodology: Synthesize analogs via Suzuki coupling or nucleophilic substitution, then validate activity via enzyme-linked immunosorbent assay (ELISA) .

Advanced: What analytical techniques resolve contradictions in solubility or stability data reported for this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use C18 columns (ACN/water + 0.1% TFA) to detect degradation products under stress conditions (e.g., pH 1–13, 40–60°C) .

- Dynamic Light Scattering (DLS): Assess aggregation in aqueous buffers (e.g., PBS) to explain solubility discrepancies .

- Differential Scanning Calorimetry (DSC): Determine melting point consistency (reported range: 145–150°C) and polymorphic forms .

Basic: How should researchers handle and store this compound to ensure stability during experiments?

Answer:

- Storage: -20°C in amber vials under argon; desiccate with silica gel to prevent hydrolysis of the amide bond .

- Solubility: DMSO stock solutions (10 mM) are stable for ≤1 month; avoid freeze-thaw cycles .

Advanced: How can researchers address contradictory data in biological assays (e.g., conflicting IC₅₀ values)?

Answer:

- Standardize Assay Conditions:

- Meta-Analysis: Compare datasets across literature (e.g., PubChem BioAssay entries) to identify consensus mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.